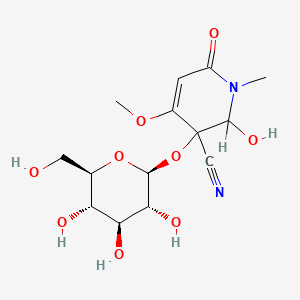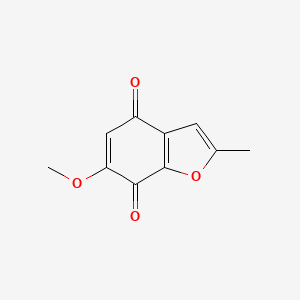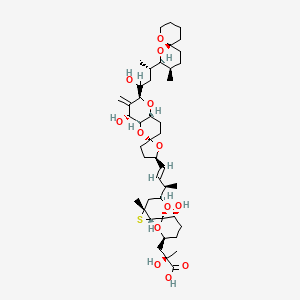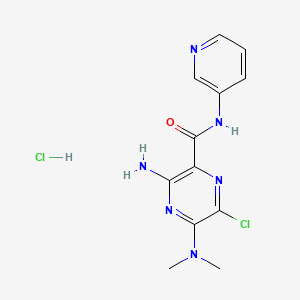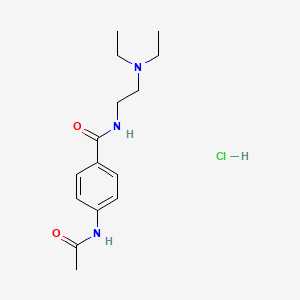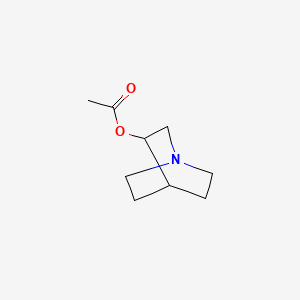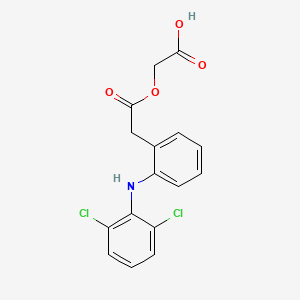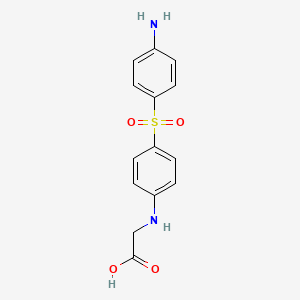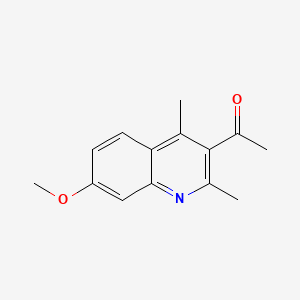
Amoxydramine
Descripción general
Descripción
Amoxydramine is a tertiary dialkylarylcarbinol derivative patented by the American chemical company Allied Chemical Corp as an antitussive, sedative, and antihypertensive agent . It is a metabolite of Diphenhydramine in humans .
Molecular Structure Analysis
Amoxydramine has a molecular formula of C17H21NO2 . It has an average mass of 271.354 Da and a monoisotopic mass of 271.157227 Da . The molecule has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds .
Physical And Chemical Properties Analysis
Amoxydramine has several physical and chemical properties. It has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, and molar refractivity . It also has an ACD/LogP of 1.66, an ACD/LogD (pH 5.5) of 1.06, an ACD/BCF (pH 5.5) of 3.68, an ACD/KOC (pH 5.5) of 86.03, an ACD/LogD (pH 7.4) of 1.10, an ACD/BCF (pH 7.4) of 4.05, and an ACD/KOC (pH 7.4) of 94.64 .
Aplicaciones Científicas De Investigación
Antitussive Agent
Amoxydramine has been patented as an antitussive agent, which means it is used to suppress coughing. It acts on the cough center in the brain to reduce the cough reflex . This application is particularly useful in treating coughs caused by common colds, allergies, and other respiratory illnesses.
Sedative Properties
As a sedative , Amoxydramine can induce calmness, relaxation, or sleep . This property is beneficial in the treatment of insomnia and anxiety, providing a non-addictive alternative to traditional sedatives.
Antihypertensive Effects
Amoxydramine’s role as an antihypertensive agent involves lowering blood pressure . It may work by relaxing blood vessels or decreasing heart rate, which is vital for patients with hypertension.
Environmental Studies
In environmental research, Amoxydramine’s derivatives could be explored for their potential in environmental remediation . For instance, similar compounds have been used in the synthesis of nanomaterials for water purification and pollution reduction .
Medical Process Chain Development
In the medical industry, Amoxydramine could be part of the process chain development . This involves the design and manufacturing of customized medical applications, possibly as a precursor or a catalyst in pharmaceutical synthesis .
Nanotechnology
Therapeutic Uses
The compound’s basic structure could be modified to create derivatives that serve as therapeutic agents . These could be used in the treatment of various diseases, including cancers and inflammations, by acting as precursors in the production of secondary metabolism molecules .
Amino Acid Research
Amoxydramine or its derivatives might play a role in amino acid research , particularly in studying the therapeutic uses of amino acids. They could be used as a model compound or a reagent in biochemical assays to understand amino acid metabolism and its implications in health and disease .
Mecanismo De Acción
Target of Action
Amoxydramine is a metabolite of Diphenhydramine in humans . The primary target of Diphenhydramine, and by extension Amoxydramine, is the H1 receptor, a histamine receptor. This receptor plays a crucial role in allergic reactions, inflammation, and smooth muscle contraction.
Pharmacokinetics
Diphenhydramine is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine
Propiedades
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQNVWKWQPTBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192481 | |
| Record name | Amoxydramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amoxydramine | |
CAS RN |
3922-74-5 | |
| Record name | Ethanamine, 2-(diphenylmethoxy)-N,N-dimethyl-, N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3922-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amoxydramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003922745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-9091 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amoxydramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMOXYDRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXF64Y8AFS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





